molecular formula C22H29N3O2 B14986168 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B14986168
M. Wt: 367.5 g/mol
InChI Key: PDOWBSKFLKLCFL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound with a unique structure that combines a dimethylphenoxy group, a pyridinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-(2-pyridin-4-yl)ethylpiperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenoxy)pyridin-4-ylmethanamine hydrochloride: Shares the dimethylphenoxy and pyridinyl groups but lacks the piperazinyl group.

    1-(3-Pyridinyl)-2-propanone: Contains the pyridinyl group but lacks the dimethylphenoxy and piperazinyl groups.

Uniqueness

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H29N3O2/c1-17-4-5-21(16-18(17)2)27-19(3)22(26)25-14-12-24(13-15-25)11-8-20-6-9-23-10-7-20/h4-7,9-10,16,19H,8,11-15H2,1-3H3

InChI Key

PDOWBSKFLKLCFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)CCC3=CC=NC=C3)C

Origin of Product

United States

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